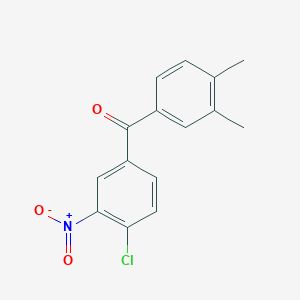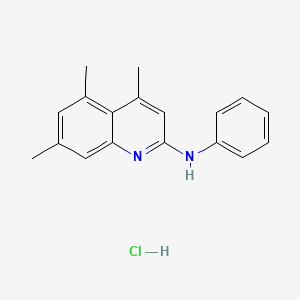![molecular formula C11H7F3N4O4 B5090379 3-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4,5-dione 4-oxime](/img/structure/B5090379.png)
3-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4,5-dione 4-oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4,5-dione 4-oxime is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is often referred to as "MNTFM" due to its complex chemical name. In
Mecanismo De Acción
The mechanism of action of MNTFM involves the formation of a covalent bond between the compound and ROS. This covalent bond results in a change in the electronic structure of MNTFM, leading to fluorescence emission. The selectivity of MNTFM for ROS is due to the presence of a nitro group, which is highly reactive towards ROS.
Biochemical and Physiological Effects:
MNTFM has been shown to have minimal toxicity and does not interfere with cellular processes. The compound is rapidly eliminated from the body and does not accumulate in tissues. This makes it a safe and effective tool for studying biological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MNTFM is its high selectivity for ROS, which allows for accurate detection of these molecules in biological systems. However, the compound has limited solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, the synthesis method of MNTFM is complex and requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on MNTFM. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the modification of MNTFM to improve its solubility and selectivity for ROS. Additionally, there is potential for the use of MNTFM in diagnostic and therapeutic applications, such as the detection and treatment of ROS-related diseases.
Métodos De Síntesis
The synthesis of MNTFM involves a multi-step process that requires specialized equipment and expertise. The first step is the synthesis of 2-nitro-4-(trifluoromethyl)aniline, which involves the reaction of 2,4-dinitrofluorobenzene and trifluoroacetic acid. The second step is the synthesis of 3-methyl-1H-pyrazole-4,5-dione, which involves the reaction of ethyl acetoacetate and hydrazine hydrate. The final step is the reaction of the two compounds to form MNTFM. This synthesis method has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
MNTFM has been studied extensively for its potential applications in scientific research. One of the most promising applications is as a fluorescent probe for detecting reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that can cause cellular damage and contribute to the development of various diseases. MNTFM has been shown to selectively bind to ROS and emit fluorescence, making it a valuable tool for studying the role of ROS in biological processes.
Propiedades
IUPAC Name |
5-methyl-4-nitroso-2-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N4O4/c1-5-9(16-20)10(19)17(15-5)7-3-2-6(11(12,13)14)4-8(7)18(21)22/h2-4,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPUDFSSQWHTRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])N=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4,5-dione 4-oxime | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cyclohexyl 4-[(phenoxyacetyl)amino]benzoate](/img/structure/B5090301.png)
![2-[4-(3-methoxybenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5090306.png)
![N-isopropyl-1'-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5090311.png)
![2-phenyl-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide](/img/structure/B5090315.png)
![N-(3-fluorophenyl)-2-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5090323.png)
![6-bromo-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-a]pyridine 3-oxide](/img/structure/B5090337.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide](/img/structure/B5090342.png)
![3,9-dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5090348.png)

![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)tetrahydro-2H-pyran-4-amine](/img/structure/B5090369.png)


![3-(4-chlorophenyl)-6-ethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5090391.png)
